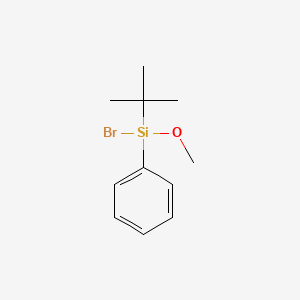

Bromuro de terc-butilmetoxi fenilsilano

Descripción general

Descripción

The tert-Butylmethoxyphenylsilyl group is a silyl ether used to protect hydroxyl groups during synthetic organic chemistry procedures. The protection of hydroxyl groups is a critical step in the synthesis of complex molecules, as it allows for selective reactions to occur at other sites within the molecule without interference from reactive hydroxyl functionalities .

Synthesis Analysis

The synthesis of tert-Butylmethoxyphenylsilyl derivatives typically involves the reaction of hydroxyl-containing compounds with silylating agents. For example, tert-Butyldimethylsilyl chloride is known to react selectively with hydroxyl groups in nucleosides, suggesting a similar approach could be used for the synthesis of tert-Butylmethoxyphenylsilyl derivatives . Additionally, the synthesis of related silylating reagents, such as tert-butylpentafluorophenylmethylchlorosilane, has been described, which forms volatile derivatives suitable for gas chromatography .

Molecular Structure Analysis

The molecular structure of tert-Butylmethoxyphenylsilyl derivatives can be characterized using various spectroscopic methods. For instance, the tert-Butyldimethylsilyl group has been analyzed by gas chromatography-mass spectrometry, which could also be applied to tert-Butylmethoxyphenylsilyl derivatives . X-ray crystallography has been used to characterize the molecular and crystal structure of related compounds, providing insights into the geometry and intramolecular interactions of the silyl-protected molecules .

Chemical Reactions Analysis

The tert-Butylmethoxyphenylsilyl group is designed to be stable under various conditions but can be removed when desired. The ethers of this group are stable in water or alcohol bases, to hydrogenolysis, and to mild chemical reduction . The stability of tert-Butyldimethylsilyl derivatives towards hydrolysis has been extensively studied, which is relevant for understanding the behavior of tert-Butylmethoxyphenylsilyl derivatives under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butylmethoxyphenylsilyl derivatives are influenced by the tert-Butyl group's steric bulk and the silyl group's electronic effects. These properties are crucial for the derivatives' stability and reactivity. For example, the tert-Butyldimethylsilyl group's stability to solvolysis has been investigated, which may provide insights into the hydrolytic stability of tert-Butylmethoxyphenylsilyl derivatives . The gas chromatographic analysis of tert-Butyldimethylsilyl derivatives of oxyanions indicates that these derivatives have unique retention times and mass spectra, which could be extrapolated to tert-Butylmethoxyphenylsilyl derivatives .

Aplicaciones Científicas De Investigación

Síntesis Orgánica: Protección Selectiva

En síntesis orgánica, el Bromuro de terc-butilmetoxi fenilsilano se utiliza como grupo protector para los alcoholes. Ofrece una notable labilidad al fluoruro, lo que permite una desprotección selectiva en condiciones suaves .

Ciencia de Materiales: Formación de la Interfase de Electrolito Sólido (SEI)

Este compuesto juega un papel en el desarrollo de baterías de litio-oxígeno. Actúa como un agente de formación de SEI híbrido orgánico-inorgánico, mejorando la flexibilidad de la capa de SEI para acomodar los cambios de volumen durante el funcionamiento de la batería .

Química Analítica: Cromatografía

Las propiedades del compuesto se aprovechan en la cromatografía para analizar y purificar mezclas. Su estabilidad y reactividad lo hacen adecuado para su uso en diversas técnicas cromatográficas .

Almacenamiento y Manipulación de Productos Químicos

Debido a su sensibilidad a la humedad y al calor, el This compound es importante en la investigación relacionada con el almacenamiento y la manipulación de agentes químicos reactivos. Requiere almacenamiento bajo gas inerte y a bajas temperaturas .

Seguridad y Prevención de Riesgos

La naturaleza corrosiva del compuesto exige investigación sobre medidas de seguridad y prevención de riesgos. Está involucrado en estudios que se centran en la eliminación segura y la gestión de emergencias de materiales corrosivos .

Investigación Farmacéutica: Desarrollo de Medicamentos

Si bien no se utiliza directamente en productos farmacéuticos, su papel en la síntesis de moléculas complejas puede ser fundamental en el desarrollo de medicamentos y la creación de nuevos compuestos medicinales .

Electrónica: Fabricación de Semiconductores

En el campo de la electrónica, el This compound puede utilizarse en el proceso de fabricación de semiconductores, donde puede funcionar como una fuente de silicio durante la deposición de películas delgadas .

Ciencias Ambientales: Control de la Contaminación

La investigación sobre el impacto ambiental de los compuestos químicos incluye el uso del This compound. Se estudian su descomposición e interacción con los factores ambientales para comprender y mitigar la contaminación .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of tert-Butylmethoxyphenylsilyl Bromide (TBMPSiBr) is the lithium anode in lithium-oxygen batteries . The lithium anode is a critical component of these batteries, playing a key role in the storage and release of electrical energy .

Mode of Action

TBMPSiBr interacts with its target by forming an organic-inorganic hybrid solid electrolyte interphase (SEI) . This is achieved through π-conjugation, where the organic components of TBMPSiBr improve the flexibility of the SEI layer, allowing it to accommodate volume changes of the lithium anode during cycling . Additionally, the inorganic silane groups in TBMPSiBr can chemically form Li–O–Si bonds with the lithium anode, ensuring the toughness and high ionic conductivity of the formed SEI layer .

Biochemical Pathways

The action of TBMPSiBr affects the electrochemical pathways in lithium-oxygen batteries . The formation of the hybrid SEI layer and the dissociation of the redox couple Br 3− /Br − are key processes that enhance the cycling stability of these batteries .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can consider the analogous concept of how TBMPSiBr is distributed and metabolized within the battery system. The compound’s properties, such as its boiling point and specific gravity , influence its distribution and stability within the battery . .

Result of Action

The result of TBMPSiBr’s action is a significant enhancement in the cycling stability of lithium-oxygen batteries . Batteries containing TBMPSiBr can stably cycle 220 times with a low overpotential , which is a measure of the efficiency of the electrochemical reactions within the battery.

Action Environment

The action, efficacy, and stability of TBMPSiBr are influenced by various environmental factors. For instance, TBMPSiBr is sensitive to moisture and heat , and it should be stored under inert gas at a temperature between 0-10°C . These conditions help to maintain the compound’s stability and effectiveness.

Propiedades

IUPAC Name |

bromo-tert-butyl-methoxy-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrOSi/c1-11(2,3)14(12,13-4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFLZSQFWJXUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407927 | |

| Record name | tert-Butylmethoxyphenylsilyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94124-39-7 | |

| Record name | tert-Butylmethoxyphenylsilyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo-tert-butyl(methoxy)phenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)

![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)